molecular formula C19H13NO4 B188493 N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide CAS No. 6062-41-5

N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide

Cat. No. B188493
CAS RN: 6062-41-5
M. Wt: 319.3 g/mol
InChI Key: ZEXZHUPOEBZJDC-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide, also known as 'C21', is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. C21 belongs to the class of chromene-based compounds and has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism Of Action

The mechanism of action of C21 is not fully understood. However, studies have suggested that it exerts its anti-inflammatory and antioxidant effects by modulating the activity of various signaling pathways, such as the NF-κB and Nrf2 pathways. C21 has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory process.

Biochemical And Physiological Effects

C21 has been found to exert various biochemical and physiological effects in vitro and in vivo. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). C21 has also been found to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

One of the advantages of using C21 in lab experiments is its relatively low toxicity compared to other anti-inflammatory and antioxidant compounds. It is also relatively easy to synthesize and has good stability under physiological conditions. However, one of the limitations of using C21 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of C21. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, either as a standalone therapy or in combination with other anticancer agents. Further studies are also needed to elucidate the mechanism of action of C21 and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of C21 involves the reaction of furfural with 2-hydroxyacetophenone in the presence of a base, followed by the condensation of the resulting product with 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one. The final product is obtained by the reaction of the intermediate compound with 2-amino-benzoic acid under reflux conditions.

Scientific Research Applications

C21 has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. C21 has also been found to possess antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related disorders, such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

6062-41-5

Product Name

N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide

Molecular Formula

C19H13NO4

Molecular Weight

319.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide

InChI

InChI=1S/C19H13NO4/c21-18(20-11-13-5-3-9-23-13)16-10-15-14-6-2-1-4-12(14)7-8-17(15)24-19(16)22/h1-10H,11H2,(H,20,21)

InChI Key

ZEXZHUPOEBZJDC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NCC4=CC=CO4

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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